molecular formula C9H9NO4 B7780753 4-Hydroxy-3-methoxy-beta-nitrostyrene

4-Hydroxy-3-methoxy-beta-nitrostyrene

Cat. No.: B7780753
M. Wt: 195.17 g/mol
InChI Key: XVXCSPJSXIUNQJ-PLNGDYQASA-N
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Description

4-Hydroxy-3-methoxy-beta-nitrostyrene is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, along with hydroxy (-OH) and methoxy (-OCH3) substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxy-beta-nitrostyrene can be synthesized through several methods. One common approach involves the nitration of 4-hydroxy-3-methoxystyrene using nitric acid in the presence of a catalyst. Another method includes the Henry reaction, where benzaldehyde derivatives react with nitromethane under basic conditions to form the nitrostyrene compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxy-beta-nitrostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed:

Scientific Research Applications

4-Hydroxy-3-methoxy-beta-nitrostyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the inhibition of key cellular pathways, ultimately affecting cell viability and function .

Comparison with Similar Compounds

  • 4-Methoxy-beta-nitrostyrene
  • 4-Hydroxy-beta-nitrostyrene
  • 3-Methoxy-beta-nitrostyrene

Comparison: 4-Hydroxy-3-methoxy-beta-nitrostyrene is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles .

Properties

IUPAC Name

2-methoxy-4-[(Z)-2-nitroethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCSPJSXIUNQJ-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6178-42-3
Record name NSC37561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC7376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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